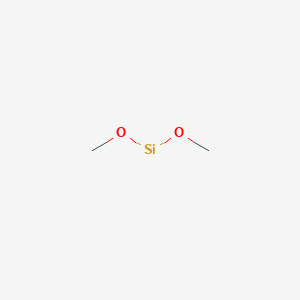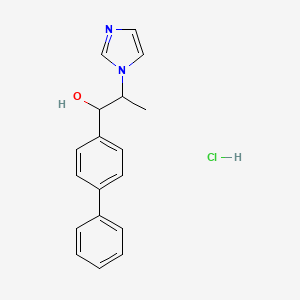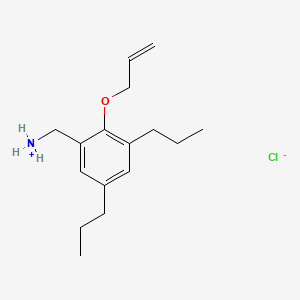![molecular formula C18H24BrNO7 B13764204 Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate CAS No. 5456-13-3](/img/structure/B13764204.png)
Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is a complex organic compound with the molecular formula C18H24BrNO7 and a molecular weight of 446.29 g/mol. This compound is characterized by its unique structure, which includes an acetamido group, a bromo-substituted aromatic ring, and two methoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diethyl malonate with 2-bromo-3,4-dimethoxybenzyl chloride in the presence of a base, followed by acylation with acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring and the acetamido group can participate in oxidation and reduction reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioic acid.
Applications De Recherche Scientifique
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The acetamido group and the aromatic ring may play key roles in these interactions, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-acetamido-2-[(2-chloro-3,4-dimethoxy-phenyl)methyl]propanedioate
- Diethyl 2-acetamido-2-[(2-fluoro-3,4-dimethoxy-phenyl)methyl]propanedioate
- Diethyl 2-acetamido-2-[(2-iodo-3,4-dimethoxy-phenyl)methyl]propanedioate
Uniqueness
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with other molecules. The combination of the acetamido group and the bromo-substituted aromatic ring provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
5456-13-3 |
|---|---|
Formule moléculaire |
C18H24BrNO7 |
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24BrNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-9-13(24-4)15(25-5)14(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21) |
Clé InChI |
ALUUJOBUGSMFQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=C(C(=C(C=C1)OC)OC)Br)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)





![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)

![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)


